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Introduction
The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90

(Hsp90) and plays a critical role in various cellular processes, including protein folding, signal

transduction, and the regulation of steroid hormone receptor function.[1] The interaction

between FKBP51 and Hsp90 is crucial for these functions and has been implicated in several

diseases, making it an attractive target for therapeutic intervention.[1] FKBP51-Hsp90-IN-1 is a

small molecule inhibitor designed to disrupt the protein-protein interaction between FKBP51

and Hsp90.

Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in

their native cellular environment.[2][3] This application note provides a detailed protocol for

using FKBP51-Hsp90-IN-1 in a Co-IP experiment to investigate its effect on the FKBP51-

Hsp90 complex. By treating cells with this inhibitor prior to immunoprecipitation of either

FKBP51 or Hsp90, researchers can determine the extent to which the inhibitor disrupts their

interaction.

Principle of the Assay
The Co-IP experiment is designed to isolate a specific protein (the "bait") from a cell lysate

using an antibody, along with any proteins that are bound to it (the "prey"). In this application,

either FKBP51 or Hsp90 can be used as the bait protein. Cells are first treated with FKBP51-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15609457?utm_src=pdf-interest
https://www.diva-portal.org/smash/get/diva2:1711888/FULLTEXT01.pdf
https://www.diva-portal.org/smash/get/diva2:1711888/FULLTEXT01.pdf
https://www.benchchem.com/product/b15609457?utm_src=pdf-body
https://bitesizebio.com/19773/co-immunoprecipitation-protocol-guide/
https://www.creative-proteomics.com/resource/co-ip-protocol-how-to-conduct-a-co-ip.htm
https://www.benchchem.com/product/b15609457?utm_src=pdf-body
https://www.benchchem.com/product/b15609457?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hsp90-IN-1 or a vehicle control. Following cell lysis, an antibody specific to the bait protein is

added to the lysate to form an immune complex. This complex is then captured on protein A/G-

conjugated beads. After washing away non-specific proteins, the bound proteins are eluted and

analyzed by western blotting. A successful disruption of the FKBP51-Hsp90 interaction by the

inhibitor will result in a reduced amount of the prey protein being co-immunoprecipitated with

the bait protein in the inhibitor-treated sample compared to the vehicle-treated control.

Quantitative Data
The following table summarizes key quantitative data for the FKBP51-Hsp90 interaction and a

relevant inhibitor.
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Parameter Value Notes

Inhibitor IC50 (FKBP51-Hsp90-

IN-2)
0.4 µM

Half-maximal inhibitory

concentration for disrupting the

FKBP51-Hsp90 interaction.[4]

Inhibitor IC50 (FKBP51-Hsp90-

IN-2)
5 µM

Half-maximal inhibitory

concentration for disrupting the

highly homologous FKBP52-

Hsp90 interaction, indicating

selectivity for FKBP51.[4]

Binding Affinity (ΔG) WT

FKBP51-Hsp90
-6.9 kcal mol⁻¹

Predicted binding affinity for

the wild-type human FKBP51

complexed with the Hsp90

MEEVD peptide.[5]

Dissociation Constant (Kd) WT

FKBP51-Hsp90
8.8 x 10⁻⁶ M

Predicted dissociation constant

for the wild-type human

FKBP51 complexed with the

Hsp90 MEEVD peptide.[5]

Binding Affinity (ΔG) Mutated

FKBP51-Hsp90
-5.7 kcal mol⁻¹

Predicted binding affinity for a

mutated (K352A and R356A)

human FKBP51 complexed

with the Hsp90 MEEVD

peptide, showing reduced

interaction.[5]

Dissociation Constant (Kd)

Mutated FKBP51-Hsp90
7.0 x 10⁻⁵ M

Predicted dissociation constant

for a mutated (K352A and

R356A) human FKBP51

complexed with the Hsp90

MEEVD peptide, showing

reduced interaction.[5]

Experimental Protocols
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Cell Lines: HEK293, HeLa, or other cell line endogenously expressing FKBP51 and Hsp90.

Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-

streptomycin.

FKBP51-Hsp90-IN-1: Prepare a stock solution in DMSO.

Vehicle Control: DMSO.

Primary Antibodies: Rabbit anti-FKBP51, Mouse anti-Hsp90 (for immunoprecipitation and

western blotting).

Control Antibody: Rabbit or Mouse IgG.

Protein A/G Beads: Agarose or magnetic beads.

Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150

mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor

cocktails immediately before use.[3][6][7]

Wash Buffer: Lysis buffer or PBS with 0.1% Tween-20.

Elution Buffer: 2x Laemmli sample buffer.

Phosphate-Buffered Saline (PBS): pH 7.4.

Protocol
1. Cell Culture and Treatment:

Plate cells and grow to 70-80% confluency.

Treat cells with the desired concentration of FKBP51-Hsp90-IN-1 (a starting range of 3-30

µM is recommended) or an equivalent volume of DMSO (vehicle control) for the desired time

(e.g., 4-24 hours).[4] The optimal concentration and incubation time should be determined

empirically for your specific cell line and experimental conditions.

2. Cell Lysis:
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Aspirate the culture medium and wash the cells once with ice-cold PBS.

Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).

Incubate on ice for 15-30 minutes with occasional swirling.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

3. Protein Concentration Determination:

Determine the protein concentration of the cleared lysate using a BCA or Bradford protein

assay.

Normalize the protein concentration of all samples with lysis buffer. A starting amount of 500-

1000 µg of total protein per IP is recommended.

4. Pre-clearing the Lysate (Optional but Recommended):

To the normalized lysate, add 20-30 µL of protein A/G bead slurry.

Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.

Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack) and carefully transfer the

supernatant to a new tube.

5. Immunoprecipitation:

To the pre-cleared lysate, add 1-5 µg of the primary antibody (e.g., anti-FKBP51 or anti-

Hsp90).

As a negative control, add an equivalent amount of control IgG to a separate tube of lysate.

Incubate on a rotator for 2-4 hours or overnight at 4°C.

Add 30-50 µL of protein A/G bead slurry to each tube.
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Incubate on a rotator for 1-2 hours at 4°C to capture the immune complexes.

6. Washing:

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack).

Carefully remove the supernatant.

Resuspend the beads in 500-1000 µL of ice-cold wash buffer.

Repeat the wash step 3-4 times to remove non-specifically bound proteins.

7. Elution:

After the final wash, remove all supernatant.

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

Centrifuge at 14,000 x g for 1 minute and collect the supernatant containing the eluted

proteins.

8. Western Blot Analysis:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane and probe with primary antibodies against both the "bait" (e.g.,

FKBP51) and the "prey" (e.g., Hsp90) proteins.

Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an

enhanced chemiluminescence (ECL) substrate.

Analyze the results. A decrease in the band intensity of the co-immunoprecipitated protein in

the inhibitor-treated sample compared to the vehicle control indicates disruption of the

protein-protein interaction.
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Caption: Co-Immunoprecipitation workflow with an inhibitor.
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Caption: FKBP51 and Hsp90 in Glucocorticoid Receptor Signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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